N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-dihydro-3H-1-benzazepin-2-amine
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Overview
Description
2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a tetrahydrobenzazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxyphenylacetic acid with a suitable amine, followed by cyclization to form the benzazepine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete conversion and high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters. The scalability of the synthesis process is crucial for large-scale production, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent side reactions. Substitution reactions may involve catalysts or specific solvents to enhance the reaction rate and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s bioactive properties make it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A structurally related compound with similar aromatic and methoxy groups but lacking the benzazepine moiety.
2-(3,4-Dimethoxyphenyl)ethanamine: Another related compound with a simpler structure, often used as a precursor in the synthesis of more complex molecules.
Uniqueness
The uniqueness of 2-(3,4-DIMETHOXYPHENYL)-N-[(2Z)-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-2-YLIDENE]ETHAN-1-AMINE lies in its combination of the dimethoxyphenyl group and the benzazepine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3,4,5-tetrahydro-1-benzazepin-2-imine |
InChI |
InChI=1S/C20H24N2O2/c1-23-18-11-10-15(14-19(18)24-2)12-13-21-20-9-5-7-16-6-3-4-8-17(16)22-20/h3-4,6,8,10-11,14H,5,7,9,12-13H2,1-2H3,(H,21,22) |
InChI Key |
ONQIBOYAILECNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN=C2CCCC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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